4-(3-bromobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide
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Overview
Description
4-(3-bromobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound that features a bromobenzoyl group attached to a piperazine ring, which is further substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps, including the formation of the bromobenzoyl group and its subsequent attachment to the piperazine ring. One common method involves the reaction of 3-bromobenzoic acid with thionyl chloride to form 3-bromobenzoyl chloride, which is then reacted with N,N-dimethylpiperazine in the presence of a base to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(3-bromobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The bromobenzoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a benzoyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromobenzoyl group can yield 3-bromobenzoic acid, while substitution reactions can produce various substituted benzoyl derivatives .
Scientific Research Applications
4-(3-bromobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-bromobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfonamide group can also interact with biological molecules, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
4-(3-bromobenzoyl)morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.
4-(3-bromobenzoyl)quinoline:
3-bromobenzyl bromide: A simpler compound with a bromobenzyl group, used as an intermediate in organic synthesis.
Uniqueness
4-(3-bromobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to the presence of both the piperazine and sulfonamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3-bromobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O3S/c1-15(2)21(19,20)17-8-6-16(7-9-17)13(18)11-4-3-5-12(14)10-11/h3-5,10H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLYPZJIELKYQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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